AZD-8055: A Comprehensive Technical Guide to its Mechanism of Action
AZD-8055: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-8055 is a potent, selective, and orally bioavailable small molecule that acts as an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] A key differentiator from earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), is its ability to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] This dual inhibition leads to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.[5][6] This guide provides an in-depth analysis of the mechanism of action of AZD-8055, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action: Dual mTORC1/mTORC2 Inhibition
AZD-8055 exerts its therapeutic effects by directly targeting the kinase activity of mTOR, a serine/threonine kinase that serves as the catalytic core of two distinct protein complexes: mTORC1 and mTORC2.[3] By competing with ATP for binding to the mTOR kinase domain, AZD-8055 effectively blocks the phosphorylation of downstream substrates of both complexes.[1][2]
Inhibition of mTORC1 Signaling
The inhibition of mTORC1 by AZD-8055 leads to the dephosphorylation of its two best-characterized substrates: p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3][7] This results in the suppression of cap-dependent mRNA translation and a reduction in protein synthesis, ultimately leading to cell cycle arrest and inhibition of cell proliferation.[2][6] Notably, AZD-8055 can inhibit the rapamycin-resistant phosphorylation sites on 4E-BP1, leading to a more profound inhibition of protein synthesis compared to rapalogs.[2][8]
Inhibition of mTORC2 Signaling
A key advantage of AZD-8055 is its ability to inhibit mTORC2, which is largely insensitive to rapamycin.[3] The primary downstream target of mTORC2 is the kinase Akt (also known as protein kinase B or PKB).[9] By preventing the mTORC2-mediated phosphorylation of Akt at serine 473 (S473), AZD-8055 disrupts a critical pro-survival signal.[3][7] This inhibition of Akt activation prevents the subsequent phosphorylation and inactivation of pro-apoptotic proteins and transcription factors, thereby promoting apoptosis.[8] Furthermore, the dual inhibition of mTORC1 and mTORC2 by AZD-8055 prevents the feedback activation of Akt that is often observed with rapalog treatment.[7][10]
Quantitative Data
The following tables summarize the key quantitative data for AZD-8055 from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (mTOR kinase) | 0.8 ± 0.2 nM | Immunoprecipitated full-length mTOR from HeLa cells in an ELISA-based kinase assay | [3] |
| IC50 (mTOR) | 0.8 nM | MDA-MB-468 cells | [2] |
| Selectivity vs. PI3K isoforms (α, β, γ, δ) | ~1,000-fold | [2] | |
| Activity against other kinases | Inactive against a panel of 260 kinases at concentrations up to 10 µM | [11] |
Table 2: In Vitro Cellular Proliferation
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| U87MG | Glioblastoma | 53 | [2] |
| A549 | Non-small cell lung cancer | 50 | [2] |
| H838 | Non-small cell lung cancer | 20 | [2] |
Table 3: In Vivo Antitumor Efficacy (U87-MG Human Glioma Xenografts in Mice)
| Dosing Regimen | Tumor Growth Inhibition | Reference |
| 2.5 mg/kg/day (twice daily for 10 days) | 33% | [3] |
| 5 mg/kg/day (twice daily for 10 days) | 48% | [3] |
| 10 mg/kg/day (twice daily for 10 days) | 77% | [3] |
| 10 mg/kg (once daily for 10 days) | 57% | [3] |
| 20 mg/kg (once daily for 10 days) | 85% | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of AZD-8055.
mTOR Kinase Assay (ELISA-based)
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Immunoprecipitation of mTOR: Full-length mTOR is immunoprecipitated from HeLa cell lysates using an anti-mTOR antibody.
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Kinase Reaction: The immunoprecipitated mTOR is incubated with a specific substrate (e.g., a recombinant fragment of p70S6K) in a kinase reaction buffer containing ATP and varying concentrations of AZD-8055.
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Detection: The phosphorylation of the substrate is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase) in an ELISA format.
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Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Western Blotting for Phospho-protein Analysis
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Cell Lysis: Cancer cells are treated with various concentrations of AZD-8055 for a specified duration. Cells are then lysed in a buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1, p-Akt S473, Akt).
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Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme or fluorophore for detection.
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Analysis: The band intensities are quantified using densitometry software.
In Vivo Xenograft Studies
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Cell Implantation: Human tumor cells (e.g., U87-MG) are subcutaneously implanted into immunodeficient mice.
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Tumor Growth: Tumors are allowed to grow to a palpable size.
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Drug Administration: Mice are randomized into vehicle control and treatment groups. AZD-8055 is administered orally at various doses and schedules.
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Tumor Measurement: Tumor volume is measured regularly using calipers.
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Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target modulation (e.g., by western blotting for p-S6 and p-Akt).
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Data Analysis: Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups.
Visualizations
Signaling Pathway Diagram
Caption: AZD-8055 inhibits both mTORC1 and mTORC2, blocking downstream signaling.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of AZD-8055's mechanism of action.
Clinical Implications and Future Directions
AZD-8055 has been evaluated in Phase I clinical trials in patients with advanced solid tumors.[10][12] The maximum tolerated dose was determined to be 90 mg twice daily, with dose-limiting toxicities primarily being reversible increases in transaminases.[12] While no objective responses by RECIST criteria were observed in the initial trials, evidence of target engagement and metabolic responses were seen.[12]
The potent, dual inhibition of mTORC1 and mTORC2 by AZD-8055 provides a strong rationale for its investigation in various cancers with PI3K/AKT/mTOR pathway activation. Future research may focus on combination therapies, such as with MEK inhibitors to overcome compensatory signaling, and the identification of predictive biomarkers to select patient populations most likely to benefit from AZD-8055 treatment.[13] The development of next-generation mTOR kinase inhibitors continues, building on the insights gained from compounds like AZD-8055.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AZD8055 [openinnovation.astrazeneca.com]
- 4. AZD-8055 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The dual mTORC1 and mTORC2 inhibitor AZD8055 has anti-tumor activity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. stemcell.com [stemcell.com]
- 12. Safety, tolerability, pharmacokinetics and pharmacodynamics of AZD8055 in advanced solid tumours and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual blockade of the PI3K/AKT/mTOR (AZD8055) and RAS/MEK/ERK (AZD6244) pathways synergistically inhibits rhabdomyosarcoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

